molecular formula C13H21N5O6 B12912035 L-Asparaginyl-L-prolyl-L-asparagine CAS No. 194041-51-5

L-Asparaginyl-L-prolyl-L-asparagine

Cat. No.: B12912035
CAS No.: 194041-51-5
M. Wt: 343.34 g/mol
InChI Key: JTXVXGXTRXMOFJ-FXQIFTODSA-N
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Description

(S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including amino, carboxamido, and oxobutanoic acid groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the stepwise assembly of the molecule through peptide bond formation, starting with the protection of amino groups and subsequent coupling reactions. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butoxycarbonyl) to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to streamline the process. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Amino-2-((S)-1-((S)-2,4-diamino-4-oxobutanoyl)pyrrolidine-2-carboxamido)-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity

Properties

CAS No.

194041-51-5

Molecular Formula

C13H21N5O6

Molecular Weight

343.34 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C13H21N5O6/c14-6(4-9(15)19)12(22)18-3-1-2-8(18)11(21)17-7(13(23)24)5-10(16)20/h6-8H,1-5,14H2,(H2,15,19)(H2,16,20)(H,17,21)(H,23,24)/t6-,7-,8-/m0/s1

InChI Key

JTXVXGXTRXMOFJ-FXQIFTODSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

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